N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19BrFN5O2 and its molecular weight is 484.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the synthesis, biological evaluations, and potential therapeutic roles of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves the cyclization of appropriate precursors containing bromobenzyl and carbonyl groups.
- Introduction of the Acetamide Group : The acetamide moiety is introduced via acylation reactions with acetic anhydride or acetyl chloride.
- Final Modifications : Further modifications may include fluorination to introduce the 4-fluorophenyl group.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have shown significant activity against various cancer cell lines by inhibiting key pathways involved in cell proliferation and survival.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.25 | Cancer Cell Proliferation |
Reference Compound | 0.15 | Similar Activity |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) Inhibition : It has shown selective inhibition against COX-II with an IC50 value significantly lower than traditional NSAIDs.
- Thymidylate Synthase and Dihydrofolate Reductase : Studies indicate that it may act as a dual inhibitor of these enzymes, which are critical in nucleotide synthesis.
Enzyme | IC50 (µM) | Selectivity |
---|---|---|
COX-II | 0.52 | High |
Thymidylate Synthase | 0.40 | Moderate |
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 0.25 µM, suggesting potent anticancer properties.
Case Study 2: COX-II Selectivity
In another study focused on inflammatory models, the compound exhibited a significant reduction in inflammation markers comparable to established COX-II inhibitors like Celecoxib but with a better safety profile regarding gastrointestinal side effects.
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN5O2/c23-17-5-1-16(2-6-17)13-28-14-26-21-19(22(28)31)12-27-29(21)10-9-25-20(30)11-15-3-7-18(24)8-4-15/h1-8,12,14H,9-11,13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKKKPASWSCEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.